molecular formula C4H2ClFN2O2S B2456183 5-Chloropyrazine-2-sulfonyl fluoride CAS No. 2229069-46-7

5-Chloropyrazine-2-sulfonyl fluoride

Cat. No.: B2456183
CAS No.: 2229069-46-7
M. Wt: 196.58
InChI Key: VYYMYIQYDVDWPZ-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H2ClFN2O2S. It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical reactions. This compound is used in organic synthesis and has applications in chemical biology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazine-2-sulfonyl fluoride typically involves the reaction of 5-chloropyrazine with sulfonyl fluoride reagents. One common method is the direct fluorosulfonylation of 5-chloropyrazine using sulfuryl fluoride gas (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

5-Chloropyrazine-2-sulfonyl fluoride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyrazine-2-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

    5-Bromopyrazine-2-sulfonyl fluoride: Similar in structure but contains a bromine atom instead of a chlorine atom.

    5-Chloropyrimidine-2-sulfonyl fluoride: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

5-Chloropyrazine-2-sulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the sulfonyl fluoride group makes it a versatile reagent in organic synthesis and chemical biology. Its ability to form stable covalent bonds with nucleophilic residues in proteins distinguishes it from other sulfonyl derivatives .

Properties

IUPAC Name

5-chloropyrazine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYMYIQYDVDWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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